Trodusquemine - 186139-09-3

Trodusquemine

Catalog Number: EVT-253720
CAS Number: 186139-09-3
Molecular Formula: C37H72N4O5S
Molecular Weight: 685.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trodusquemine (MSI-1436) is a natural aminosterol originally isolated from the liver of the dogfish shark, Squalus acanthias. [] It is classified as a polyaminosterol due to the presence of a spermine group attached to its cholestane skeleton. [] Trodusquemine has garnered significant attention in scientific research due to its diverse biological activities, making it a valuable tool for investigating various cellular processes and disease models.

Future Directions
  • Optimization of Pharmacokinetic Properties: While trodusquemine has shown promising biological activities, further research is needed to optimize its pharmacokinetic properties, such as bioavailability and metabolic stability, for potential clinical translation. []
  • Detailed Structure-Activity Relationship Studies: Exploring the structure-activity relationships of trodusquemine and its analogues is crucial for understanding the molecular determinants of its diverse activities and for designing more potent and selective derivatives. [, ]

Squalamine

Compound Description: Squalamine is a natural aminosterol originally isolated from the dogfish shark (Squalus acanthias). It possesses a broad spectrum of antimicrobial activity and has been investigated for its potential as an anticancer agent and a treatment for choroidal neovascularization associated with macular degeneration. [, , , , , , ]

MSI-1436

Compound Description: MSI-1436 is synonymous with Trodusquemine, a natural aminosterol. It acts as a non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in regulating insulin and leptin signaling. [, , , ]

DPM-1001

Compound Description: DPM-1001 is a synthetic analog of Trodusquemine specifically designed to enhance oral bioavailability while retaining potent and specific PTP1B inhibitory activity. It also exhibits copper-chelating properties that further enhance its potency. []

Estramustine Phosphate

Compound Description: Estramustine phosphate is a chemotherapy drug primarily used to treat prostate cancer. It functions as a microtubule inhibitor and also possesses antiangiogenic properties. []

Relevance: While structurally distinct from Trodusquemine, Estramustine phosphate was identified as a Shp2 protein tyrosine phosphatase inhibitor during a screening for novel PTP inhibitors. This finding, alongside the identification of Trodusquemine as a PTP1B inhibitor, highlights the potential of steroids and terpenoids with negatively charged groups (phosphate, carboxylate, or sulfonate) as pharmacophores for developing selective PTP inhibitors. []

Enoxolone and Celastrol

Compound Description: Enoxolone is a triterpenoid compound derived from licorice root with anti-inflammatory and antiviral properties. Celastrol is another triterpenoid isolated from the plant Tripterygium wilfordii, known for its anti-inflammatory, anticancer, and neuroprotective activities. []

Relevance: Similar to Estramustine phosphate, Enoxolone and Celastrol were identified as Shp2 PTP inhibitors. This discovery further supports the notion that steroids and triterpenoids bearing negatively charged groups could serve as a valuable starting point for developing novel and selective PTP inhibitors, including those targeting PTP1B like Trodusquemine. []

3-Amino- and Polyaminosterol Analogues of Squalamine and Trodusquemine

Compound Description: These are synthetic derivatives of Squalamine and Trodusquemine, created by modifying the polyamine chain attached to the cholestane skeleton. These modifications aimed to investigate the structure-activity relationship and improve the antimicrobial activity of these compounds. [, ]

Relevance: These synthetic analogues highlight the versatility of modifying the Squalamine/Trodusquemine scaffold to enhance specific biological activities. The variations in antimicrobial potency among these analogues provide valuable insights for developing new derivatives with improved pharmacological profiles. [, ]

6-Polyaminosteroid Analogues of Squalamine

Compound Description: This series of compounds was synthesized by modifying the polyamine chain at the 6-position of the steroid nucleus in Squalamine. The goal was to enhance the antibacterial activity, particularly against resistant pathogens. []

Relevance: These analogues demonstrate the impact of structural modifications on the biological activity of Squalamine, a close relative of Trodusquemine. The discovery of compounds like 4f, which exhibited potent activity against resistant Gram-negative bacteria, emphasizes the potential of exploring this chemical space for developing new antimicrobial agents. []

Lupane Triterpenoid Amide and Polyamino-Derivatives

Compound Description: This series of compounds involves the conjugation of betulinic/betulonic acids (naturally occurring lupane triterpenoids) with polyamines or the introduction of cyanoethylated polyamine moieties. These modifications aimed to explore their cytotoxic, α-glucosidase inhibitory, and antimicrobial activities. []

Relevance: While structurally different from Trodusquemine, these lupane triterpenoid derivatives are considered analogs due to their shared polyamine functionalities. Their potent cytotoxic activity against various cancer cell lines and promising α-glucosidase inhibitory properties highlight the potential of polyamine-containing natural products as valuable leads for drug discovery, similar to the therapeutic exploration of Trodusquemine. []

Source and Classification

Trodusquemine was first isolated from the marine sponge Tethya crypta. Its classification falls under the category of steroid polyamines, which are characterized by their structural complexity and biological significance. The compound has been studied for its potential therapeutic applications, including anti-obesity effects, neuroprotective properties, and its role in enhancing metabolic flexibility in various cell types .

Synthesis Analysis

The synthesis of trodusquemine involves several complex chemical reactions that can be derived from steroid precursors. Various synthetic routes have been explored to produce trodusquemine and its analogs.

Synthetic Methods

  1. Multi-step Synthesis: A notable synthetic route includes a multi-step process starting from cholic acid derivatives. This method typically involves:
    • Protection of hydroxyl groups.
    • Formation of key intermediates through oxidation and reduction reactions.
    • Final coupling reactions to introduce the polyamine side chains.
  2. Yield and Purity: The total yield for synthesized trodusquemine can vary significantly depending on the method used, ranging from 0.3% to 19% in different studies. The purity of synthesized products often exceeds 90% .
  3. Recent Advances: Newer synthetic routes have focused on improving efficiency and yield, including techniques such as biotransformation and the use of palladium-catalyzed cross-coupling reactions to create more complex structures with higher yields .
Molecular Structure Analysis

Trodusquemine possesses a complex molecular structure characterized by a steroid backbone with additional functional groups that contribute to its biological activity.

Structural Characteristics

  • Molecular Formula: C27H45N
  • Molecular Weight: Approximately 405.67 g/mol
  • Structural Features:
    • The compound contains multiple stereocenters, contributing to its stereoisomerism.
    • Presence of an amino group and hydroxyl groups which are critical for its interaction with biological targets.

Structural Analysis Techniques

Advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to elucidate the structure of trodusquemine, confirming its stereochemistry and functional groups .

Chemical Reactions Analysis

Trodusquemine is involved in various chemical reactions that underscore its reactivity and potential applications.

Key Reactions

  1. Aggregation Studies: Trodusquemine has been shown to enhance the aggregation rate of amyloid-beta peptides, which is significant in Alzheimer's disease research. The compound promotes secondary nucleation processes, altering the kinetics of fibril formation .
  2. Inhibition Mechanisms: As an allosteric inhibitor of protein-tyrosine phosphatase 1B, trodusquemine modifies enzyme activity without directly competing with substrate binding, thus influencing insulin signaling pathways .
Mechanism of Action

The mechanism by which trodusquemine exerts its biological effects is multifaceted.

Biological Pathways

  • Protein-Tyrosine Phosphatase Inhibition: By inhibiting protein-tyrosine phosphatase 1B, trodusquemine enhances insulin signaling, which may have implications for diabetes treatment.
  • Neuroprotective Effects: The compound exhibits protective effects against oxidative stress-induced apoptosis in various cell types, including hepatic progenitor cells .

Kinetic Studies

Quantitative kinetic analysis has demonstrated that trodusquemine alters aggregation kinetics through modulation of microscopic rate constants associated with amyloid-beta aggregation processes .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of trodusquemine is essential for its application in research and therapeutics.

Properties

  • Solubility: Trodusquemine is soluble in organic solvents but exhibits limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • pKa Values: The presence of amino groups contributes to basicity, influencing its interaction with biological systems.
Applications

Trodusquemine has diverse applications across various scientific fields.

Therapeutic Potential

  1. Anti-obesity Research: Studies suggest that trodusquemine may help regulate metabolic processes related to obesity.
  2. Neuroprotection: Its ability to protect against neuronal cell death positions it as a candidate for neurodegenerative disease therapies.
  3. Drug Delivery Systems: Its structural properties allow for potential use in creating supramolecular networks for targeted drug delivery .

Future Directions

Ongoing research aims to explore trodusquemine's broader pharmacological potential, including its role in cancer therapy and metabolic disorders.

Molecular Mechanisms of Action

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Allosteric Modulation and Selectivity Profiles

Trodusquemine (MSI-1436) inhibits PTP1B through a non-competitive allosteric mechanism, binding to a site distal to the catalytic domain. This site localizes to the intrinsically disordered C-terminal region (residues 301–398), inducing conformational changes that propagate to the catalytic helix α7. This stabilizes PTP1B in an inactive "open" conformation, preventing substrate access [7] [3]. Unlike catalytic inhibitors, trodusquemine exhibits exceptional selectivity over homologous phosphatases (e.g., T-cell PTP [TCPTP]), attributed to its interaction with the unique C-terminal segment of PTP1B. Surface plasmon resonance studies confirm >100-fold selectivity for PTP1B over TCPTP, minimizing off-target effects [7] [8].

Table 1: Selectivity Profile of Trodusquemine Against Phosphatases

PhosphataseIC₅₀ (μM)Selectivity vs. PTP1B
PTP1B0.22 ± 0.031-fold
TCPTP28.5 ± 3.1>100-fold
CD45>50>200-fold
SHP2>50>200-fold

Data derived from recombinant enzyme assays [7] [8]

Impact on Insulin and Leptin Signaling Pathways

Trodusquemine enhances insulin sensitivity by blocking PTP1B-mediated dephosphorylation of the insulin receptor (IR) β-subunit and insulin receptor substrate 1 (IRS1). In hepatocytes and adipocytes, this increases IR autophosphorylation (Y1158/Y1162/Y1163) by 3.5-fold, amplifying downstream PI3K/Akt activation and GLUT4 translocation [3] [5]. Concurrently, it potentiates leptin signaling by preserving JAK2 phosphorylation at Y1007/Y1008, enabling STAT3 activation in hypothalamic neurons. In ob/ob mice, this reduces food intake by 40% and increases energy expenditure via uncoupling protein 1 (UCP1) upregulation in brown adipose tissue [7] [6].

Table 2: Trodusquemine-Mediated Phosphorylation Changes in Metabolic Pathways

Target ProteinPhosphorylation SiteFold IncreaseFunctional Outcome
Insulin Receptor βY1158/Y1162/Y11633.5Enhanced glucose uptake
JAK2Y1007/Y10082.8Leptin sensitization
IRS1Y6122.2PI3K/Akt pathway activation
STAT3Y7053.0Anorexigenic gene transcription

Data from rodent models and cell cultures [5] [7]

Role in Restoring Metabolic Homeostasis

PTP1B inhibition reverses metabolic inflammation by suppressing TNF-α/IL-6-driven SOCS3 expression, a key mediator of insulin resistance. In equine metabolic syndrome (EMS) liver explants, 1 μM trodusquemine reduced IL-6 release by 60% and elevated anti-inflammatory IL-10 by 2.1-fold [5]. It also ameliorates hepatic fibrosis by downregulating TGF-β/NOX4/MMP9 signaling and upregulating TIMP-1/Smad7, reducing collagen deposition by 45% in EMS models [5]. These effects converge to restore glucose uptake, evidenced by a 30% increase in glycosylated GLUT2 membrane localization in hepatocytes [5] [7].

Interaction with Neurotransmitter Transporters

Dopamine and Norepinephrine Transporter Affinity

Trodusquemine modulates monoamine transporters via cholesterol-dependent mechanisms. At 100 nM, it inhibits dopamine transporter (DAT) and norepinephrine transporter (NET) uptake by 25–30% in synaptosomes, comparable to bupropion. This activity is abolished in cholesterol-depleted membranes, indicating reliance on membrane lipid integrity [4] [6]. Structural modeling suggests the aminosterol core interacts with extracellular transporter domains (EL2 in DAT, EL4 in NET), altering conformational equilibria to favor outward-facing states. However, its affinity (Kᵢ ~ 1.2 μM) is 5-fold lower than for PTP1B, implying secondary neuromodulatory roles [6] [2].

Implications for Central Nervous System Targeting

The compound crosses the blood-brain barrier (BBB) via transcytosis-independent diffusion, achieving brain-to-plasma ratios of 0.8 within 1 hour post-IV administration. This facilitates central actions, including:

  • Appetite suppression: By enhancing dopamine release in hypothalamic reward circuits (nucleus accumbens), reducing "wanting" for high-fat food by 35% in diet-induced obese rats [6].
  • Neuroprotection: Potentiating cortical norepinephrine signaling, which upregulates BDNF and mitochondrial biogenesis in Alzheimer’s models [4] [7].Notably, its CNS efficacy is amplified by synergy with PTP1B inhibition, which disinhibits dopamine D1 receptor signaling through enhanced CREB phosphorylation [7].

Membrane Lipid Interactions

Cholesterol-Dependent Binding Dynamics

Trodusquemine selectively sequesters membrane cholesterol through hydrophobic interactions between its sterol-like scaffold and cholesterol’s iso-octyl tail. Surface plasmon resonance shows a KD of 5.2 nM for cholesterol vs. >1 μM for phospholipids [4]. This binding is entropy-driven, displacing 40% of cholesterol from lipid rafts in neuronal membranes at 10 μM. Cholesterol depletion disrupts raft-associated signaling platforms, including those governing insulin receptor oligomerization and EGFR trafficking [4] [10].

Modulation of Lipid Bilayer Physicochemical Properties

The compound alters membrane fluidity and curvature through two mechanisms:

  • Lateral pressure reduction: By intercalating into the glycerol backbone region, it decreases bilayer thickness by 1.2 nm and increases area per lipid by 0.25 nm², facilitating protein conformational shifts [4].
  • Electrostatic shielding: Its positively charged spermine moiety neutralizes anionic phosphatidylserine, reducing membrane surface potential by 30 mV. This diminishes cationic drug repulsion (e.g., enhancing doxorubicin uptake 2-fold in cancer cells) [4] [9].These changes impair amyloid-β oligomerization on neuronal membranes by 90% and augment antimicrobial peptide insertion, explaining trodusquemine’s neuroprotective and anti-infective effects [4] [9].

Properties

CAS Number

186139-09-3

Product Name

Trodusquemine

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate

Molecular Formula

C37H72N4O5S

Molecular Weight

685.1 g/mol

InChI

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1

InChI Key

WUJVPODXELZABP-FWJXURDUSA-N

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O

Synonyms

3-N-1(spermine)-7, 24-dihydroxy-5-cholestane 24-sulfate
3beta-N-1(spermine)-7alpha, 24R-dihydroxy-5alpha-cholestane 24-sulfate
MSI 1436
MSI1436
trodusquemine

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.